![molecular formula C19H23NO2 B14250728 Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- CAS No. 205748-36-3](/img/structure/B14250728.png)
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- is a complex organic compound with a unique structure that includes a butanoic acid backbone, a bis(phenylmethyl)amino group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- typically involves the esterification of butanoic acid derivatives with bis(phenylmethyl)amine under controlled conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- exerts its effects involves interactions with specific molecular targets and pathways. The bis(phenylmethyl)amino group can interact with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis to release active metabolites that further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-methyl-, methyl ester
- Butanoic acid, phenylmethyl ester
- Butanoic acid, 2-amino-, phenylmethyl ester
Uniqueness
Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)- is unique due to the presence of the bis(phenylmethyl)amino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .
Properties
CAS No. |
205748-36-3 |
|---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
methyl (2R)-2-(dibenzylamino)butanoate |
InChI |
InChI=1S/C19H23NO2/c1-3-18(19(21)22-2)20(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13,18H,3,14-15H2,1-2H3/t18-/m1/s1 |
InChI Key |
XDOFUWOKOXJAMG-GOSISDBHSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)OC)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


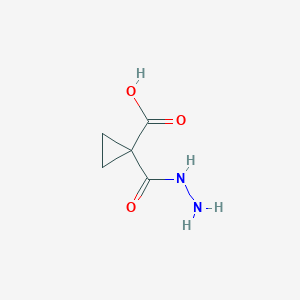
![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
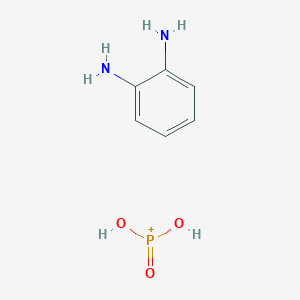
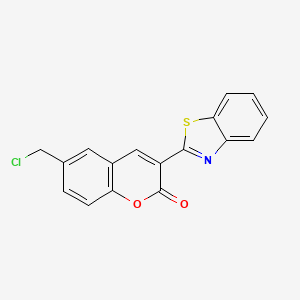
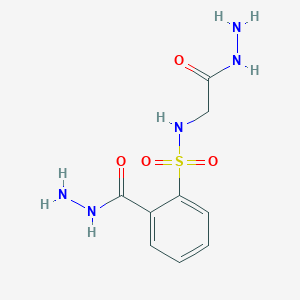
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
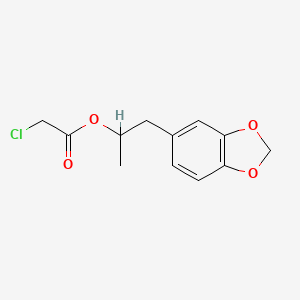

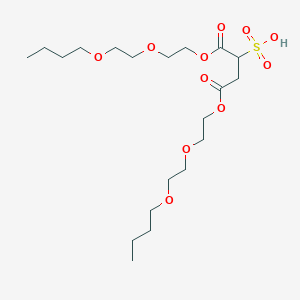
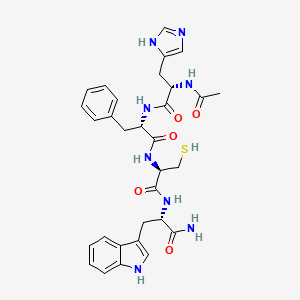
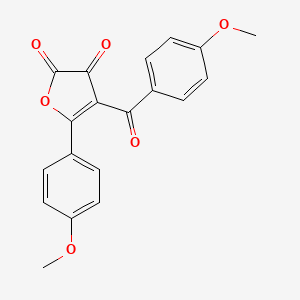
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)

![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
